molecular formula C18H18F2N2O3 B4976288 ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate

Cat. No.: B4976288
M. Wt: 348.3 g/mol
InChI Key: NVBAWINRULKAHJ-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate is a synthetic organic compound belonging to the pyran family

Preparation Methods

The synthesis of ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate typically involves a multi-step process. One common method is the Michael addition reaction between an α, β-unsaturated carbonyl compound and a nucleophile, followed by cyclization to form the pyran ring. The reaction conditions often include the use of triethylamine (Et₃N) as a base and ethanol (EtOH) as a solvent .

Chemical Reactions Analysis

Ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate can be compared with other pyran derivatives, such as:

    Fluopyram: Another SDHI with similar antifungal properties.

    Methoxyacrylates: A class of fungicides that also target mitochondrial respiration but through a different mechanism.

    Triazoles: Fungicides that inhibit ergosterol biosynthesis in fungi.

The uniqueness of this compound lies in its specific structure, which provides strong antifungal activity and high affinity for SDH .

Properties

IUPAC Name

ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-propyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3/c1-3-5-14-16(18(23)24-4-2)15(11(9-21)17(22)25-14)10-6-7-12(19)13(20)8-10/h6-8,15H,3-5,22H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBAWINRULKAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)F)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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